
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that includes a dodecanoic acid backbone, a trichloromethyl group, and a dimethoxyphosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of dodecanoic acid with 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphosphinyl group can also participate in binding interactions, affecting the overall biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid, ethyl ester: Similar in structure but lacks the trichloromethyl and dimethoxyphosphinyl groups.
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains a hydroxyl group instead of the trichloromethyl and dimethoxyphosphinyl groups.
Uniqueness
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the trichloromethyl and dimethoxyphosphinyl groups, which impart distinct chemical and biological properties. These groups enable the compound to participate in specific reactions and interactions that are not possible with simpler esters.
Eigenschaften
CAS-Nummer |
4414-15-7 |
|---|---|
Molekularformel |
C16H30Cl3O5P |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) dodecanoate |
InChI |
InChI=1S/C16H30Cl3O5P/c1-4-5-6-7-8-9-10-11-12-13-14(20)24-15(16(17,18)19)25(21,22-2)23-3/h15H,4-13H2,1-3H3 |
InChI-Schlüssel |
KTJATFKPMDEPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


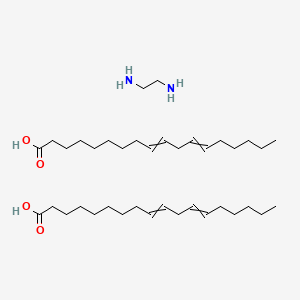

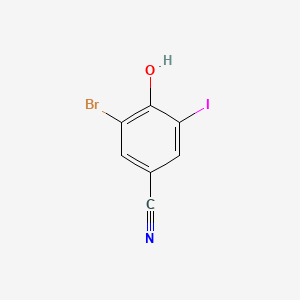
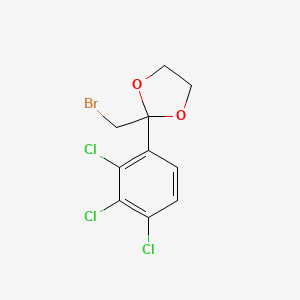

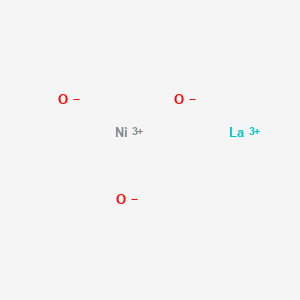
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
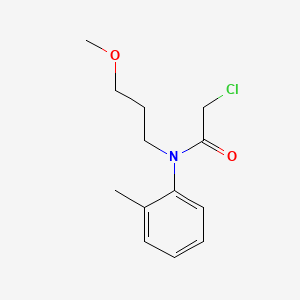
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





